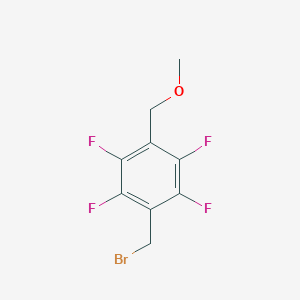

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with bromomethyl, tetrafluoro, and methoxymethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, amines, or thiols.

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.

Oxidation: Formation of benzyl alcohols or benzoic acids.

Reduction: Formation of tetrafluoromethylbenzene derivatives.

Applications De Recherche Scientifique

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential as a building block in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .

Comparaison Avec Des Composés Similaires

1-(Bromomethyl)-2-methylbenzene: Similar in structure but lacks the fluorine and methoxymethyl groups.

1-(Bromomethyl)-3,5-difluorobenzene: Contains fewer fluorine atoms and no methoxymethyl group.

1-(Bromomethyl)-4-methoxybenzene: Contains a methoxy group instead of methoxymethyl and lacks fluorine atoms.

Uniqueness: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is unique due to the presence of multiple fluorine atoms and a methoxymethyl group, which significantly influence its chemical reactivity and potential applications. The electron-withdrawing effect of the fluorine atoms makes the benzene ring less reactive towards electrophiles, while the methoxymethyl group can participate in various chemical transformations.

Activité Biologique

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is C9H7BrF4O, with a molecular weight of approximately 287.05 g/mol. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The structure of this compound features a bromomethyl group and multiple fluorine atoms that significantly influence its reactivity and interactions with biological systems. The presence of the methoxymethyl group adds to its chemical versatility.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrF4O |

| Molecular Weight | 287.05 g/mol |

| CAS Number | 2680542-14-5 |

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. This group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. Additionally, the electron-withdrawing fluorine atoms can modulate the reactivity of the benzene ring towards electrophiles.

Cytotoxicity Studies

In cytotoxicity assays, compounds with similar halogenated structures have shown varying degrees of toxicity towards different cell lines. For instance, halogenated benzene derivatives have been investigated for their effects on cancer cell lines, suggesting that modifications such as bromination and fluorination can enhance or reduce cytotoxic effects depending on the target cells.

Case Study 1: Antimicrobial Screening

A recent study screened various halogenated aromatic compounds for their antimicrobial activities. The results indicated that compounds with multiple fluorine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. Although specific data on this compound was not included in this study, it highlights the potential for similar compounds.

Case Study 2: Cytotoxicity in Cancer Research

In cancer research focusing on halogenated compounds, several studies have reported that brominated and fluorinated derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, derivatives similar to this compound were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Bromomethyl)-2-fluorobenzene | MCF-7 (Breast) | 15 |

| 1-(Bromomethyl)-3-fluorobenzene | HeLa (Cervical) | 20 |

| This compound | TBD | TBD |

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTARHONQZINXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C(=C1F)F)CBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.